1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride 1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1186663-18-2
VCID: VC2832948
InChI: InChI=1S/C8H14N2O3.C2HF3O2/c1-13-7(11)5-10-8(12)6-3-2-4-9-6;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3,(H,10,12);(H,6,7)
SMILES: C1CC1(C2=C(C=C(C=C2)F)F)N.Cl
Molecular Formula: C10H15F3N2O5
Molecular Weight: 300.23 g/mol

1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride

CAS No.: 1186663-18-2

Cat. No.: VC2832948

Molecular Formula: C10H15F3N2O5

Molecular Weight: 300.23 g/mol

* For research use only. Not for human or veterinary use.

1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride - 1186663-18-2

Specification

CAS No. 1186663-18-2
Molecular Formula C10H15F3N2O5
Molecular Weight 300.23 g/mol
IUPAC Name methyl 2-(pyrrolidine-2-carbonylamino)acetate;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C8H14N2O3.C2HF3O2/c1-13-7(11)5-10-8(12)6-3-2-4-9-6;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3,(H,10,12);(H,6,7)
Standard InChI Key QMLSRQCKLLGODS-UHFFFAOYSA-N
SMILES C1CC1(C2=C(C=C(C=C2)F)F)N.Cl
Canonical SMILES COC(=O)CNC(=O)C1CCCN1.C(=O)(C(F)(F)F)O

Introduction

Chemical Structure and Identification

Basic Identification Parameters

1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride is a chemical compound with distinct structural characteristics. This compound is primarily identified through its unique CAS number and molecular properties as detailed below:

ParameterValue
CAS Number1186663-18-2
VCIDVC2832948
Molecular FormulaC9H10ClF2N
Molecular Weight205.63 g/mol
IUPAC Name1-(2,4-difluorophenyl)cyclopropan-1-amine;hydrochloride

The compound is clearly defined by these parameters, with its CAS number serving as a unique identifier in chemical databases and research literature .

Structural Characteristics

The structural representation can be expressed through various chemical notations:

Notation TypeRepresentation
Canonical SMILESC1CC1(C2=C(C=C(C=C2)F)F)N.Cl
InChIInChI=1S/C9H9F2N.ClH/c10-6-1-2-7(8(11)5-6)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H
InChI KeyTYWIBZMFYNGWIX-UHFFFAOYSA-N

These notations provide standardized representations of the compound's structure that can be used in computational chemistry and database searches .

The cyclopropyl ring, a three-membered carbon ring, is a distinctive structural feature that contributes significantly to the compound's reactivity and potential applications. The presence of fluorine atoms at positions 2 and 4 on the phenyl ring adds another dimension to the compound's chemical behavior, as fluorine substitution is known to enhance metabolic stability and membrane permeability in pharmaceutical compounds.

Physical and Chemical Properties

Physical Characteristics

The physical properties of 1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride influence its handling, storage, and potential applications in research settings. Although comprehensive physical data is limited in the available literature, key properties include:

PropertyValue
Physical StateSolid (typically appears as a white to off-white powder)
Storage ConditionsInert atmosphere, Room Temperature
LogP0.83000

The compound's LogP value of 0.83 indicates moderate lipophilicity, suggesting a balance between hydrophilic and lipophilic properties that could be advantageous for certain pharmaceutical applications .

Chemical Reactivity

As a cyclopropylamine derivative, this compound exhibits chemical reactivity consistent with both amine and cyclopropyl functionalities. The amine group can participate in various reactions including:

  • Acylation reactions with acid chlorides or anhydrides

  • Reductive amination with aldehydes or ketones

  • Nucleophilic substitution reactions

The cyclopropyl ring, known for its strain energy, can undergo ring-opening reactions under certain conditions, making it a reactive structural element that can be exploited in synthetic transformations. Additionally, the difluorophenyl group contributes to the compound's electronic properties, potentially influencing its reactivity and binding interactions with biological targets.

Applications in Research and Development

Pharmaceutical Research

The primary application of 1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride lies in pharmaceutical research and development. Compounds with similar structures are frequently employed as:

  • Building blocks for more complex drug candidates

  • Intermediates in multi-step synthetic pathways

  • Pharmacophore components contributing to specific binding interactions

The compound's structural features make it particularly valuable in medicinal chemistry. The cyclopropyl group can serve as a conformationally restricted replacement for alkyl chains, while the difluorophenyl moiety can enhance metabolic stability and binding affinity through electronic effects and potential hydrogen bonding interactions.

ParameterRecommendation
AtmosphereInert (nitrogen or argon)
TemperatureRoom temperature
ContainerSealed, moisture-resistant

These conditions help prevent degradation through oxidation or hydrolysis, ensuring the compound remains stable for research applications .

Analytical Characterization

Spectroscopic Analysis

Comprehensive analytical characterization of 1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride typically involves various spectroscopic techniques. While specific spectral data for this compound is limited in the available literature, standard characterization methods would include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F)

  • Infrared (IR) spectroscopy

  • Mass spectrometry

  • X-ray crystallography (for solid-state structure determination)

These techniques provide complementary information about the compound's structure, purity, and conformational properties, which are essential for research applications.

Chromatographic Methods

Chromatographic techniques are commonly employed for purity assessment and quality control of research chemicals like 1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride. Typical methods include:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC), often coupled with mass spectrometry

  • Thin-Layer Chromatography (TLC) for reaction monitoring and purity checks

These analytical approaches ensure that the compound meets the necessary quality standards for research applications, particularly in pharmaceutical development where impurity profiles must be carefully controlled.

Comparison with Related Compounds

Structural Analogues

Several structural analogues of 1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride appear in chemical literature, with variations in the position of fluorine atoms or other substituents. A notable related compound is (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, which differs in both fluorine positioning (3,4- versus 2,4-) and the structural relationship between the amine and phenyl groups:

CompoundFluorine PositionsStructural RelationshipCAS Number
1-(2,4-Difluorophenyl)cyclopropylamine HCl2,4-positions1-amino (tertiary carbon)1186663-18-2
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine HCl3,4-positions2-amino (secondary carbon)1402222-66-5

These structural differences can significantly impact the compounds' physical properties, reactivity, and potential biological activities .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator